2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(2,4-dimethylphenyl)acetamide
Description
N-(2,4-DIMETHYLPHENYL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1(6H)-PYRIMIDINYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl group substituted with methyl groups, a pyrazole ring, and a pyrimidinyl moiety
Properties
Molecular Formula |
C21H25N5O2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H25N5O2/c1-6-17-11-20(28)25(21(22-17)26-16(5)10-15(4)24-26)12-19(27)23-18-8-7-13(2)9-14(18)3/h7-11H,6,12H2,1-5H3,(H,23,27) |
InChI Key |
BPRGOKDFBMLVHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1(6H)-PYRIMIDINYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenylamine, 3,5-dimethyl-1H-pyrazole, and ethyl acetoacetate. The synthetic route may involve:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.
Coupling reactions: The pyrazole ring is then coupled with the phenylamine derivative.
Cyclization: The intermediate product undergoes cyclization to form the pyrimidinyl ring.
Acetylation: Finally, the compound is acetylated to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1(6H)-PYRIMIDINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1(6H)-PYRIMIDINYL]ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Receptor modulation: Acting as an agonist or antagonist at receptor sites.
Signal transduction pathways: Influencing cellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DIMETHYLPHENYL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1(6H)-PYRIMIDINYL]ACETAMIDE
- N-(2,4-DIMETHYLPHENYL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-HYDROXY-1(6H)-PYRIMIDINYL]ACETAMIDE
Uniqueness
The uniqueness of N-(2,4-DIMETHYLPHENYL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1(6H)-PYRIMIDINYL]ACETAMIDE lies in its specific substitution pattern and the presence of both pyrazole and pyrimidinyl rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
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